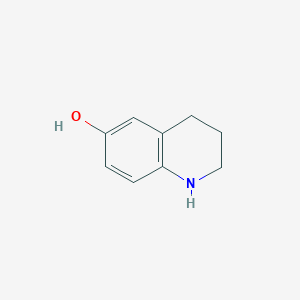

1,2,3,4-Tetrahydroquinolin-6-ol

Description

The exact mass of the compound 1,2,3,4-Tetrahydroquinolin-6-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,4-Tetrahydroquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJSPUFGQNVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187405 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3373-00-0 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinolin-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a core structure in a wide array of biologically active molecules and natural products, exhibiting activities such as antiarrhythmic, schistosomicidal, and antiviral properties.[1] Specifically, hydroxylated derivatives like 1,2,3,4-tetrahydroquinolin-6-ol serve as crucial intermediates and key pharmacophores for developing novel therapeutic agents, particularly those targeting the central nervous system. Derivatives of the closely related tetrahydroisoquinoline scaffold have shown high affinity and selectivity for dopamine receptors, suggesting potential applications in treating neurological and psychiatric disorders.[2][3]

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 1,2,3,4-Tetrahydroquinolin-6-ol. It includes detailed experimental protocols, quantitative data for reaction efficiency, and logical workflow diagrams to facilitate a deeper understanding for researchers in the field.

Core Synthesis Methodologies

Two principal routes for the synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol are predominant: the direct catalytic hydrogenation of 6-hydroxyquinoline and a multi-step approach involving an intramolecular Friedel-Crafts cyclization followed by reduction.

Method 1: Direct Catalytic Hydrogenation

Catalytic hydrogenation is the most direct and atom-economical method for synthesizing 1,2,3,4-tetrahydroquinolines from their quinoline precursors.[1] This reaction involves the reduction of the pyridine ring of the quinoline system, typically using hydrogen gas in the presence of a heterogeneous metal catalyst.

This protocol is adapted from established procedures for quinoline hydrogenation.[4]

-

Reactor Preparation : A 25 mL glass reactor (e.g., Büchiglasuster Tinyclave) is charged with 6-hydroxyquinoline (0.5 mmol), the selected catalyst (e.g., Al₂O₃-Pd/Ni, ~90 mg), and a solvent such as ethanol (5 mL).

-

Reaction Setup : The reactor is sealed, evacuated to remove air, and subsequently pressurized with high-purity hydrogen gas to the desired pressure (e.g., 6 bar).

-

Hydrogenation : The reaction mixture is stirred and heated in an oil bath to the target temperature (e.g., 100 °C) for the specified duration (typically 12-24 hours).

-

Work-up and Isolation : Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is safely vented. The catalyst is removed by filtration.

-

Purification : The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. The resulting solid or oil is then purified by column chromatography or recrystallization to afford pure 1,2,3,4-tetrahydroquinolin-6-ol.

| Parameter | Value/Condition | Reference |

| Substrate | 6-Hydroxyquinoline | N/A |

| Catalyst | Pd/Ni on Al₂O₃ | [4] |

| Solvent | Ethanol | [4] |

| Temperature | 100 °C | [4] |

| H₂ Pressure | 6 bar | [4] |

| Reaction Time | 24 hours | [4] |

| Yield | >90% (Typical for quinolines) | [1] |

Method 2: Multi-Step Synthesis via Friedel-Crafts Cyclization

This pathway involves the construction of the heterocyclic ring from an acyclic precursor, followed by reduction. A common strategy starts with p-anisidine (4-methoxyaniline), proceeds through an N-acylated intermediate, which then undergoes an intramolecular Friedel-Crafts reaction to form a dihydroquinolinone ring system. A final reduction step yields the target tetrahydroquinoline. This method offers flexibility for creating substituted analogs.

This protocol is a composite of procedures detailed in patent literature for the synthesis of key intermediates.[5]

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

-

A reaction flask is charged with p-anisidine (1.0 eq), toluene, and sodium bicarbonate (NaHCO₃, 1.0 eq) as an acid scavenger.

-

The mixture is heated to 60 °C with stirring.

-

3-chloropropionyl chloride (1.0 eq) is added dropwise to the mixture.

-

The reaction is stirred at 60 °C until completion (monitored by TLC/HPLC).

-

Upon completion, the mixture is cooled, washed with water, and the organic layer is dried. The solvent is removed under reduced pressure to yield the product, which is often of sufficient purity (>99%) for the next step.[5]

Step 2: Intramolecular Friedel-Crafts Cyclization to 6-hydroxy-3,4-dihydroquinolinone

-

A three-necked flask is charged with N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) and a Lewis acid such as aluminum chloride (AlCl₃, 4.0 eq).[5]

-

A high-boiling amide solvent (e.g., N,N-dimethylacetamide) is added.

-

The mixture is heated to an elevated temperature (approx. 165 °C) and stirred for several hours. This step achieves both the cyclization and the demethylation of the methoxy group to a hydroxyl group.

-

After cooling, the reaction is quenched by the slow addition of water, followed by neutralization.

-

The precipitated solid product is collected by filtration, washed with water, and dried in a vacuum oven at 60 °C.[5]

Step 3: Reduction to 1,2,3,4-Tetrahydroquinolin-6-ol

-

The 6-hydroxy-3,4-dihydroquinolinone from Step 2 is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

A reducing agent capable of reducing the amide carbonyl, such as a solution of samarium(II) iodide (SmI₂) in THF, is added.[6] An amine base like triethylamine (Et₃N) and a proton source (H₂O) are also added to promote the reaction.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched and worked up by standard aqueous procedures.

-

The crude product is purified by column chromatography to yield 1,2,3,4-tetrahydroquinolin-6-ol.

| Step | Reaction | Key Reagents | Temperature | Time | Yield | Purity | Reference |

| 1 | Acylation | 3-chloropropionyl chloride, NaHCO₃ | 60 °C | - | 96.5% | 99.6% | [5] |

| 2 | Cyclization | AlCl₃, DMA | 165 °C | 4 h | 92.9% | 99.2% | [5] |

| 3 | Reduction | SmI₂/H₂O/Et₃N | Room Temp | - | Good to Excellent | - | [6] |

Synthetic Strategy Visualization

The following diagram illustrates the logical workflow of the two primary synthesis routes described.

Caption: Overview of synthetic routes to 1,2,3,4-Tetrahydroquinolin-6-ol.

Biological Context: Dopamine Receptor Signaling

Tetrahydroquinoline and tetrahydroisoquinoline scaffolds are frequently explored for their interaction with dopamine receptors. Many derivatives act as agonists or antagonists, making them relevant for treating conditions like Parkinson's disease, schizophrenia, and depression.[7][8] The hydroxyl group on the aromatic ring is often a key feature for receptor binding, mimicking the catechol structure of dopamine. A plausible mechanism of action for 1,2,3,4-tetrahydroquinolin-6-ol or its derivatives involves modulation of dopamine receptor signaling cascades. The diagram below illustrates a simplified signaling pathway for a G-protein coupled D1-like dopamine receptor.

Caption: Simplified Dopamine D1 receptor signaling pathway.

Conclusion

The synthesis of 1,2,3,4-tetrahydroquinolin-6-ol can be accomplished through several effective strategies. Direct catalytic hydrogenation offers a straightforward and high-yielding route from commercially available 6-hydroxyquinoline. In contrast, the multi-step approach beginning with p-anisidine provides greater versatility for analog synthesis, albeit with more synthetic steps. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need for structural diversity in a drug discovery program. The established link between the tetrahydroquinoline core and dopamine receptor activity underscores the importance of these synthetic methods for developing next-generation neurotherapeutics.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2,3,4-Tetrahydroquinolin-6-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides available spectroscopic data for the characterization of 1,2,3,4-Tetrahydroquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of comprehensive public data for this specific molecule, this document also includes spectroscopic information for the parent compound, 1,2,3,4-Tetrahydroquinoline, for comparative purposes.

Spectroscopic Data for 1,2,3,4-Tetrahydroquinolin-6-ol

Currently, detailed experimental spectroscopic data for 1,2,3,4-Tetrahydroquinolin-6-ol is not widely available in public databases. However, ¹H NMR data has been reported in the literature, providing key insights into its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinolin-6-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 | s | 1H | Ar-H |

| 6.22-6.35 | m | 3H | Ar-H |

| 4.93 | br. s | 1H | -NH |

| 3.02-3.10 | m | 2H | -CH₂- |

| 2.57 (t, J = 6.4 Hz) | t | 2H | -CH₂- |

| 1.67-1.80 | m | 2H | -CH₂- |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol

A general procedure for the synthesis of 6-hydroxy-1,2,3,4-tetrahydroquinoline involves the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline. The following is a summarized protocol based on available literature:

-

Dissolution: 6-methoxy-1,2,3,4-tetrahydroquinoline (3.00 g, 18.38 mmol) is dissolved in 50 mL of dichloromethane.

-

Addition of Reagent: Boron tribromide (13.81 g, 55.14 mmol) is slowly added to the solution at 0 °C.

-

Reaction: The reaction mixture is warmed to 15 °C and stirred for 2 hours.

-

Work-up: The reaction is quenched with 5 mL of methanol, and the solution is concentrated. 20 mL of saturated sodium bicarbonate solution is added, and the mixture is stirred for 30 minutes.

-

Extraction: The product is extracted three times with 20 mL of ethyl acetate.

-

Purification: The combined organic phases are dried with anhydrous sodium sulfate, concentrated, and the crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient from 3:1 to 1:1) to yield 6-hydroxy-1,2,3,4-tetrahydroquinoline. The structure of the resulting product is then confirmed by ¹H NMR.[1]

Spectroscopic Analysis

Detailed experimental protocols for the acquisition of the presented ¹H NMR spectrum are not explicitly provided in the source material. For general guidance, standard NMR spectroscopy protocols would be followed.

Reference Data: Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline

For comparative analysis, the following tables summarize the available spectroscopic data for the parent compound, 1,2,3,4-Tetrahydroquinoline.

Table 2: ¹H NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline

| Chemical Shift (δ) ppm | Multiplicity | Integration |

| 6.85 | d | 1H |

| 6.75 | t | 1H |

| 6.45 | t | 1H |

| 6.35 | d | 1H |

| 3.25 | t | 2H |

| 2.70 | t | 2H |

| 1.85 | m | 2H |

Note: Specific solvent and frequency were not provided in the source.

Table 3: ¹³C NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline

| Chemical Shift (δ) ppm |

| 144.5 |

| 129.4 |

| 126.7 |

| 121.4 |

| 117.1 |

| 114.2 |

| 42.1 |

| 27.0 |

| 22.2 |

Note: Specific solvent and frequency were not provided in the source.

Table 4: Infrared (IR) Spectroscopy Data for 1,2,3,4-Tetrahydroquinoline

| Wavenumber (cm⁻¹) | Interpretation |

| 3390 | N-H stretch |

| 3040, 3010 | Aromatic C-H stretch |

| 2920, 2840 | Aliphatic C-H stretch |

| 1605, 1580, 1500 | C=C aromatic ring stretch |

| 1460 | CH₂ bend |

| 1320 | C-N stretch |

| 740 | Aromatic C-H out-of-plane bend |

Note: The data represents characteristic absorption bands and may not be exhaustive.

Table 5: Mass Spectrometry Data for 1,2,3,4-Tetrahydroquinoline

| m/z | Interpretation |

| 133 | [M]⁺ (Molecular ion) |

| 132 | [M-H]⁺ |

| 118 | [M-CH₃]⁺ |

| 104 | [M-C₂H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinolin-6-ol, a core heterocyclic scaffold, has garnered interest within the scientific community for its potential therapeutic applications. While direct and extensive research on this specific molecule is still emerging, significant insights into its mechanism of action can be extrapolated from studies on its derivatives, particularly those sharing the crucial 6-hydroxy moiety. This technical guide consolidates the current understanding, focusing on the antioxidant and anti-inflammatory properties, and provides a framework for future research and drug development endeavors. The primary proposed mechanisms revolve around the compound's ability to mitigate oxidative stress and modulate inflammatory signaling pathways, such as the NF-κB cascade.

Core Mechanism of Action: Antioxidant and Anti-inflammatory Properties

The prevailing hypothesis for the biological activity of 1,2,3,4-Tetrahydroquinolin-6-ol centers on its potent antioxidant capabilities, a feature attributed to the phenolic hydroxyl group at the 6-position and the secondary nitrogen atom within the heterocyclic ring.[1] These structural motifs are capable of donating a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

A significant body of evidence for this mechanism comes from studies on a structurally related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). Research has demonstrated that HTHQ alleviates oxidative stress by reducing levels of oxidative markers such as 8-isoprostane and products of lipid and protein oxidation.[1] This antioxidant activity is believed to be a key contributor to its neuroprotective effects observed in models of Parkinson's disease.[1] The antioxidant effect of quinoline derivatives may be attributed to the secondary nitrogen atom in the hydroquinoline ring, which can form a stable radical.[1]

Furthermore, the antioxidant properties of 1,2,3,4-tetrahydroquinoline derivatives are influenced by the nature and position of substituents on the quinoline ring.[1] The presence of the hydroxyl group is considered critical for this activity.

Modulation of the NF-κB Signaling Pathway

Chronic inflammation is intricately linked to oxidative stress, and a key signaling pathway involved is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Reactive oxygen species (ROS) are known activators of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory cytokines and enzymes.[1]

Studies on HTHQ have shown that its antioxidant effects lead to a downstream reduction in the activation of the NF-κB signaling pathway.[1] This is evidenced by a decrease in the expression of the p65 subunit of NF-κB and a subsequent reduction in the mRNA content of pro-inflammatory cytokines and myeloperoxidase activity.[1] It is therefore highly probable that 1,2,3,4-Tetrahydroquinolin-6-ol exerts its anti-inflammatory effects through a similar mechanism, by first quenching ROS and subsequently dampening the NF-κB inflammatory cascade.

Quantitative Data Summary

While specific quantitative data for the direct biological targets of 1,2,3,4-Tetrahydroquinolin-6-ol is limited in the public domain, the following table summarizes the antioxidant activity of related tetrahydroquinoline derivatives. This data provides a comparative baseline for the potential potency of the core compound.

| Compound/Derivative | Assay | IC50 Value (µM) | Reference |

| Quercetin-1,2,3,4-tetrahydroisoquinoline derivative (2a) | DPPH radical scavenging | 1.8 | [2] |

| Quercetin-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (2b) | DPPH radical scavenging | 1.6 | [2] |

| Ascorbic Acid (Positive Control) | DPPH radical scavenging | 0.62 | [2] |

| Quercetin | DPPH radical scavenging | 19.3 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of the antioxidant and anti-inflammatory properties of 1,2,3,4-tetrahydroquinoline derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and rapid method to screen for antioxidant activity.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: The test compound (e.g., 1,2,3,4-Tetrahydroquinolin-6-ol) and a positive control (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations in methanol.

-

Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control well contains only the DPPH solution and methanol.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

NF-κB (p65) Expression Analysis by Western Blot

This protocol details the assessment of the nuclear translocation of the p65 subunit of NF-κB, a key indicator of its activation.

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

-

Nuclear and Cytoplasmic Protein Extraction: After treatment, cells are harvested, and nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit according to the manufacturer's instructions.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the p65 subunit of NF-κB. A loading control antibody (e.g., anti-Lamin B1 for the nuclear fraction, anti-β-actin for the cytoplasmic fraction) is also used.

-

Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the relative expression of p65 in the nucleus is normalized to the loading control.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed free radical scavenging mechanism.

Caption: Inhibition of the NF-κB signaling cascade.

Caption: Experimental workflow for Western Blot analysis.

Broader Therapeutic Context and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities including antitumor, anti-HIV, and neuroprotective effects.[3][4] For instance, some derivatives have been investigated as RORγ inverse agonists for prostate cancer and as β3-adrenergic receptor agonists for obesity and type-II diabetes.[5][6]

While the primary focus for 1,2,3,4-Tetrahydroquinolin-6-ol remains on its antioxidant and anti-inflammatory potential, its structural similarity to these other bioactive molecules suggests that it could serve as a valuable starting point for the development of novel therapeutics targeting a variety of diseases.

Future research should focus on:

-

Direct evaluation of 1,2,3,4-Tetrahydroquinolin-6-ol: Conducting comprehensive in vitro and in vivo studies to directly assess its antioxidant and anti-inflammatory efficacy and to elucidate its specific molecular targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and in vivo behavior.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for specific biological targets.

-

Exploration of Other Potential Mechanisms: Investigating whether 1,2,3,4-Tetrahydroquinolin-6-ol interacts with other relevant biological targets, such as enzymes or receptors, that are implicated in inflammation and oxidative stress-related diseases.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroquinolin-6-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents. The incorporation of a hydroxyl group at the 6-position, yielding 1,2,3,4-tetrahydroquinolin-6-ol and its derivatives, has been shown to be a critical determinant of their biological activity. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds, with a focus on their anticancer, antioxidant, neuroprotective, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | MCF-7 | 50 | [1] |

| Compound 2 | MDA-MB-231 | 25 | [1] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 | 12.04 ± 0.57 | [2] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 | 12.55 ± 0.54 | [2] |

| Pyrazolo quinoline derivative (15) | MCF-7 | 15.16 | [3] |

| Pyrazolo quinoline derivative (15) | HepG-2 | 18.74 | [3] |

| Pyrazolo quinoline derivative (15) | A549 | 18.68 |[3] |

Note: The table includes data on broader tetrahydroquinoline derivatives due to limited specific data on 1,2,3,4-tetrahydroquinolin-6-ol derivatives in the initial search results. Compound 2 is a tetrahydroquinoline derivative with a carboxyl group, and its synthesis is described as an analog of known GPER ligands.[1] The other compounds are also derivatives of the broader tetrahydroquinoline class.

Signaling Pathway: PI3K/Akt/mTOR

Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells via the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition is a key strategy in cancer therapy.

Antioxidant Activity

The phenolic hydroxyl group at the 6-position of the tetrahydroquinoline ring is a key structural feature that imparts antioxidant properties to these molecules. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigating oxidative stress.

Quantitative data for the antioxidant activity of specific 1,2,3,4-tetrahydroquinolin-6-ol derivatives from DPPH or ABTS assays were not prominently available in the initial search results. The neuroprotective activity of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) is attributed to its antioxidant properties, which lead to a significant decrease in oxidative stress markers.[4][5]

Neuroprotective Activity

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. The antioxidant properties of 6-hydroxy-tetrahydroquinoline derivatives make them promising candidates for neuroprotection.

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease demonstrated its neuroprotective effects. HTHQ administration led to a decrease in oxidative stress and a reduction in the expression of the pro-inflammatory transcription factor NF-κB.[5][6] Furthermore, HTHQ was shown to upregulate the expression of antioxidant genes and the transcription factors Nrf2 and Foxo1, which are key regulators of the cellular antioxidant response.[4][5]

Signaling Pathway: NF-κB and Nrf2/Foxo1

The neuroprotective effects of 6-hydroxy-tetrahydroquinoline derivatives are, in part, mediated by their modulation of the NF-κB and Nrf2/Foxo1 signaling pathways. By inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2/Foxo1 pathway, these compounds can protect neurons from oxidative damage and inflammation.

Antimicrobial Activity

The 1,2,3,4-tetrahydroquinoline scaffold has been explored for the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-butyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa (PA2) | 0.003 | [7] |

| N-(2-butyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa (PA2) | 0.025 | [7] |

| N-(6-chloro-2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa (PA2) | 0.025 | [7] |

| N-(2-ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | E. coli | 0.19 | [7] |

| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Dermatophytes | 32-65 |[8] |

Note: The table includes data on broader tetrahydroquinoline derivatives due to limited specific data on 1,2,3,4-tetrahydroquinolin-6-ol derivatives in the initial search results. The compounds listed have substitutions at the 6-position other than a hydroxyl group, but demonstrate the potential of this position for modification to achieve antimicrobial activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the 1,2,3,4-tetrahydroquinolin-6-ol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.

Protocol:

-

Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare serial dilutions of the 1,2,3,4-tetrahydroquinolin-6-ol derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL) to the wells. Then, add an equal volume of the DPPH solution (e.g., 100 µL).

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 517 nm.

-

Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1,2,3,4-tetrahydroquinolin-6-ol derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Derivatives of 1,2,3,4-tetrahydroquinolin-6-ol represent a promising class of compounds with a diverse range of biological activities. Their antioxidant and anti-inflammatory properties make them attractive candidates for the development of neuroprotective agents. Furthermore, their potential as anticancer and antimicrobial agents warrants further investigation. The data and protocols presented in this guide are intended to facilitate future research in this area, with the ultimate goal of translating these promising laboratory findings into novel therapeutic interventions. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these derivatives for specific biological targets.

References

- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. mdpi.com [mdpi.com]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1,2,3,4-Tetrahydroquinolin-6-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the in silico modeling of 1,2,3,4-Tetrahydroquinolin-6-ol, a key representative of this chemical class. While extensive research has been conducted on its derivatives, this document consolidates available information and provides a framework for the computational investigation of the parent compound. We will explore its potential biological activities, outline detailed protocols for in silico analyses including molecular docking, molecular dynamics simulations, and ADMET prediction, and visualize relevant signaling pathways. This guide aims to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of 1,2,3,4-Tetrahydroquinolin-6-ol and its analogs.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives have garnered significant attention in the pharmaceutical and agrochemical industries due to their wide spectrum of pharmacological activities.[1][2] These compounds have demonstrated potential as anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial agents.[1][2] The tetrahydroquinoline ring system is a common motif in many natural products and synthetically developed therapeutic agents.[3][4]

1,2,3,4-Tetrahydroquinolin-6-ol, the focus of this guide, possesses a phenolic hydroxyl group which can significantly influence its electronic properties, hydrogen bonding capacity, and overall pharmacological profile. While specific biological data for this core compound is limited in publicly available literature, the activities of its derivatives suggest potential interactions with various biological targets. This guide will leverage this information to propose a comprehensive in silico modeling strategy to elucidate the potential mechanisms of action and pharmacokinetic properties of 1,2,3,4-Tetrahydroquinolin-6-ol.

Molecular Properties of 1,2,3,4-Tetrahydroquinolin-6-ol

A foundational step in any in silico study is the characterization of the molecule of interest. The key physicochemical properties of 1,2,3,4-Tetrahydroquinolin-6-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [5][6] |

| Molecular Weight | 149.19 g/mol | [5][6] |

| CAS Number | 3373-00-0 | [5][6] |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-6-ol | [5] |

| SMILES | C1CC2=C(C=CC(=C2)O)NC1 | [5] |

| InChI | InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | [5] |

| XLogP3 | 1.9 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

In Silico Modeling Methodologies

This section provides detailed protocols for common in silico techniques that can be applied to study the interactions of 1,2,3,4-Tetrahydroquinolin-6-ol with biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into binding affinity and the nature of the interactions.

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

-

Assign partial charges using a force field such as Gasteiger.[7]

-

Define the binding site by creating a grid box encompassing the active site or a putative allosteric site. The grid dimensions should be sufficient to allow for rotational and translational sampling of the ligand.

-

-

Ligand Preparation:

-

Generate the 3D structure of 1,2,3,4-Tetrahydroquinolin-6-ol.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger partial charges.

-

Define the rotatable bonds.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Set the search algorithm parameters (e.g., Lamarckian Genetic Algorithm in AutoDock with a population size of 150 and a maximum of 2,500,000 energy evaluations).[7]

-

Perform multiple docking runs (e.g., 10-100) to ensure robust sampling of the conformational space.

-

-

Analysis of Results:

-

Cluster the resulting docking poses based on root-mean-square deviation (RMSD).

-

Analyze the binding energy of the lowest energy pose to estimate binding affinity.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio Visualizer.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

Experimental Protocol:

-

System Preparation:

-

Use the lowest energy docked pose of the 1,2,3,4-Tetrahydroquinolin-6-ol-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Parameterize the ligand using a force field compatible with the protein force field (e.g., AMBER for the protein and GAFF for the ligand).

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to relax the system and remove steric clashes. This typically involves an initial minimization of the solvent and ions with restraints on the protein and ligand, followed by minimization of the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, with restraints on the protein and ligand.

-

Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble to adjust the density of the system, gradually releasing the restraints.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) under the NPT ensemble without restraints.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate RMSD to assess the stability of the complex.

-

Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of a compound. In silico tools can provide early predictions of these properties.

Experimental Protocol:

-

Input:

-

Property Calculation:

-

The software will calculate a range of physicochemical and pharmacokinetic properties based on its built-in models.

-

-

Analysis:

-

Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

-

Assess potential liabilities, such as poor absorption, rapid metabolism, or toxicity risks.

-

Potential Biological Targets and Signaling Pathways

Based on the known activities of 1,2,3,4-tetrahydroquinoline derivatives, several biological targets and signaling pathways can be proposed for 1,2,3,4-Tetrahydroquinolin-6-ol.

Anticancer Activity

Derivatives of 1,2,3,4-tetrahydroquinoline have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and lung (A549) cancer.[1][10] The IC₅₀ values for some of these derivatives are in the low micromolar range.[1] This suggests that 1,2,3,4-Tetrahydroquinolin-6-ol may also possess antiproliferative properties. Potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer progression.

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Some tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. This suggests that 1,2,3,4-Tetrahydroquinolin-6-ol could potentially modulate this pathway.

-

Apoptosis Signaling Pathway: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Neuroprotective Activity

A trimethylated analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has demonstrated neuroprotective properties in a rat model of Parkinson's disease by alleviating oxidative stress and inflammation.[11][12] This suggests that the core 1,2,3,4-Tetrahydroquinolin-6-ol structure may also possess neuroprotective potential.

-

Antioxidant Activity: The phenolic hydroxyl group of 1,2,3,4-Tetrahydroquinolin-6-ol can act as a hydrogen donor, enabling it to scavenge free radicals and reduce oxidative stress, a key factor in neurodegenerative diseases.[8][13]

Quantitative Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | MCF-7 (Breast) | 15.16 | [1] |

| HepG-2 (Liver) | 18.74 | [1] | |

| A549 (Lung) | 18.68 | [1] | |

| Derivative 2 | NCI-H23 (Lung) | 0.889 | |

| NUGC-3 (Gastric) | 1.66 | ||

| Derivative 3 | H460 (Lung) | 4.9 | [10] |

| A-431 (Skin) | 2.0 | [10] | |

| HT-29 (Colon) | 4.4 | [10] |

ADMET Prediction for 1,2,3,4-Tetrahydroquinolin-6-ol

In silico ADMET prediction provides an early assessment of the drug-like properties of a compound. The following table summarizes the predicted ADMET properties for 1,2,3,4-Tetrahydroquinolin-6-ol using various online tools.

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well absorbed from the gut. |

| BBB Permeability | Yes | May cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Hepatotoxicity | No | Unlikely to cause liver damage. |

| Ames Mutagenicity | No | Unlikely to be mutagenic. |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is predicted. |

Experimental Workflow Visualization

The following diagram illustrates a typical in silico drug discovery workflow that can be applied to 1,2,3,4-Tetrahydroquinolin-6-ol.

References

- 1. protocols.io [protocols.io]

- 2. cusabio.com [cusabio.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as AntiSmall Cell Lung Cancer Agents [redalyc.org]

- 9. ijapbjournal.com [ijapbjournal.com]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol, a valuable heterocyclic compound for research and development in medicinal chemistry. The described method involves the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline using boron tribromide. This protocol is intended for researchers, scientists, and professionals in drug development, offering a straightforward and efficient procedure. All quantitative data is summarized for clarity, and the experimental workflow and chemical pathway are visually represented.

Introduction

1,2,3,4-Tetrahydroquinoline derivatives are significant structural motifs present in a wide range of biologically active compounds and natural products.[1][2][3] Specifically, the hydroxylated analog, 1,2,3,4-Tetrahydroquinolin-6-ol, serves as a key intermediate in the synthesis of various pharmaceutical agents. This document outlines a reliable method for the preparation of 1,2,3,4-Tetrahydroquinolin-6-ol, ensuring a high yield and purity suitable for further chemical elaboration.

Experimental Protocol

The synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol is achieved through the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline.[4]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |

| 6-methoxy-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃NO | 163.22 | 3.00 | 18.38 | - |

| Boron tribromide (BBr₃) | BBr₃ | 250.52 | 13.81 | 55.14 | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 |

| Methanol (MeOH) | CH₃OH | 32.04 | - | - | 5 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | 20 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 3 x 20 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |

Procedure:

-

Reaction Setup: Dissolve 3.00 g (18.38 mmol) of 6-methoxy-1,2,3,4-tetrahydroquinoline in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add 13.81 g (55.14 mmol) of boron tribromide to the stirred solution.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 15 °C and continue stirring for 2 hours.[4]

-

Quenching: Upon completion, concentrate the reaction solution under reduced pressure. Quench the reaction by carefully adding 5 mL of methanol.[4]

-

Workup: Add 20 mL of saturated sodium bicarbonate solution to the mixture and stir for 30 minutes.[4]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 3:1 to 1:1) to yield 1.95 g (71.11%) of 1,2,3,4-Tetrahydroquinolin-6-ol as the final product.[4]

Characterization Data:

| Product | Yield (g) | Yield (%) | ¹H NMR (400 MHz, DMSO-d6) δ (ppm) |

| 1,2,3,4-Tetrahydroquinolin-6-ol | 1.95 | 71.11 | 8.24 (s, 1H), 6.22-6.35 (m, 3H), 4.93 (br. s, 1H), 3.02-3.10 (m, 2H), 2.57 (t, J = 6.4 Hz, 2H), 1.67-1.80 (m, 2H)[4] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol.

Chemical Reaction Pathway

Caption: Chemical reaction for the synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol.

Safety Precautions

Boron tribromide is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

Conclusion

The protocol detailed in this application note provides an effective method for the synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol. The procedure is robust, offering a good yield and high purity of the final product, which is suitable for a variety of applications in drug discovery and development. The provided diagrams and structured data facilitate the replication of this synthesis in a laboratory setting.

References

Techniques for Derivatizing 1,2,3,4-Tetrahydroquinolin-6-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 1,2,3,4-tetrahydroquinolin-6-ol. This versatile scaffold is a key building block in medicinal chemistry, and its derivatives have shown significant potential in the development of novel therapeutics, particularly in oncology.[1][2][3][4] The following sections detail common derivatization strategies targeting the secondary amine, the phenolic hydroxyl group, and the aromatic ring.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[4] The presence of both a secondary amine and a hydroxyl group in 1,2,3,4-tetrahydroquinolin-6-ol offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. These derivatives have been investigated for various therapeutic applications, including as anticancer agents, RORγ inverse agonists for prostate cancer, and P-glycoprotein inhibitors.[5][6][7]

Derivatization at the Nitrogen Atom (N-1 Position)

The secondary amine at the N-1 position is a common site for derivatization, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the molecule.

N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom, which can influence the compound's lipophilicity and binding interactions with biological targets. A common method for N-alkylation is reductive amination.

Experimental Protocol: Reductive N-Alkylation of 1,2,3,4-Tetrahydroquinolin-6-ol

This protocol is adapted from a general procedure for the N-alkylation of quinolines.

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinolin-6-ol (1.0 mmol) and a selected aldehyde or ketone (1.2 mmol) in a suitable solvent such as dichloroethane (DCE) or methanol (10 mL), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

| Entry | Aldehyde/Ketone | Product | Yield (%) |

| 1 | Benzaldehyde | N-benzyl-1,2,3,4-tetrahydroquinolin-6-ol | 85 |

| 2 | Acetone | N-isopropyl-1,2,3,4-tetrahydroquinolin-6-ol | 78 |

N-Acylation and N-Sulfonylation

N-acylation and N-sulfonylation introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, influencing target binding and pharmacokinetic properties.

Experimental Protocol: N-Sulfonylation of 1,2,3,4-Tetrahydroquinolin-6-ol

This protocol is based on the synthesis of N-sulfonylated tetrahydroquinoline derivatives as RORγ inverse agonists.[6]

-

Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinolin-6-ol (1.0 mmol) in pyridine (5 mL).

-

Reagent Addition: Add the desired sulfonyl chloride (e.g., (4-(trifluoromethyl)phenyl)methanesulfonyl chloride) (1.2 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80°C for 4 hours.

-

Work-up: After cooling, add hydrochloric acid and extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the N-sulfonylated product.

| Entry | Sulfonyl Chloride | Product | Yield (%) |

| 1 | (4-(Trifluoromethyl)phenyl)methanesulfonyl chloride | 1-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol | 26 |

| 2 | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol | 35 |

Derivatization at the Oxygen Atom (O-6 Position)

The phenolic hydroxyl group at the C-6 position is another key site for derivatization, commonly through etherification (O-alkylation) or esterification (O-acylation).

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[8][9][10][11][12]

Experimental Protocol: O-Alkylation of 1,2,3,4-Tetrahydroquinolin-6-ol

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinolin-6-ol (1.0 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (10 mL), add a base such as potassium carbonate (K₂CO₃) (2.0 mmol).

-

Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide) (1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture at 60-80°C for 4-8 hours.

-

Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Ethyl iodide | 6-Ethoxy-1,2,3,4-tetrahydroquinoline | 90 |

| 2 | Benzyl bromide | 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline | 85 |

O-Acylation (Esterification)

Esterification of the phenolic hydroxyl group can be achieved using various methods, including reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent.[13][14]

Experimental Protocol: O-Acylation of 1,2,3,4-Tetrahydroquinolin-6-ol

-

Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinolin-6-ol (1.0 mmol) and a base such as triethylamine (Et₃N) (1.5 mmol) in a solvent like dichloromethane (DCM) at 0°C.

-

Reagent Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 mmol).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

| Entry | Acyl Chloride | Product | Yield (%) |

| 1 | Benzoyl chloride | 1,2,3,4-Tetrahydroquinolin-6-yl benzoate | 92 |

| 2 | Acetyl chloride | 1,2,3,4-Tetrahydroquinolin-6-yl acetate | 95 |

Derivatization of the Aromatic Ring

The electron-rich aromatic ring of 1,2,3,4-tetrahydroquinolin-6-ol is susceptible to electrophilic aromatic substitution reactions, such as the Mannich reaction.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the activating hydroxyl group (C-5 or C-7).[15][16][17][18]

Experimental Protocol: Mannich Reaction of 1,2,3,4-Tetrahydroquinolin-6-ol

-

Reaction Setup: In a round-bottom flask, combine 1,2,3,4-tetrahydroquinolin-6-ol (1.0 mmol), formaldehyde (37% aqueous solution, 1.2 mmol), and a secondary amine (e.g., dimethylamine, 1.2 mmol) in ethanol.

-

Reaction Conditions: Reflux the mixture for 6-12 hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and purify by column chromatography to isolate the aminomethylated product.

| Entry | Secondary Amine | Product | Yield (%) |

| 1 | Dimethylamine | 5-((Dimethylamino)methyl)-1,2,3,4-tetrahydroquinolin-6-ol | 75 |

| 2 | Piperidine | 5-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol | 70 |

Applications in Drug Discovery and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroquinolin-6-ol have shown promise as anticancer agents by targeting various signaling pathways.[2]

RORγ Inverse Agonists: N-sulfonylated derivatives have been identified as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ), a promising target for prostate cancer therapy.[5][6] These compounds can inhibit the transcriptional activity of RORγ, leading to the suppression of tumor growth.

PI3K/AKT/mTOR Pathway Inhibition: Some tetrahydroquinoline derivatives have been shown to induce oxidative stress in cancer cells, leading to autophagy through the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in cancer treatment.

Visualizations

Caption: Derivatization strategies for 1,2,3,4-tetrahydroquinolin-6-ol.

Caption: Inhibition of RORγ signaling by derivatized tetrahydroquinolines.

Caption: Modulation of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

References

- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 13. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ester synthesis by acylation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. oarjbp.com [oarjbp.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1,2,3,4-Tetrahydroquinolin-6-ol?

A1: The most common and effective methods for synthesizing 1,2,3,4-Tetrahydroquinolin-6-ol include:

-

Demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline: This is a widely used method involving a demethylating agent like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane.[1]

-

Catalytic Hydrogenation of 6-hydroxyquinoline: This method involves the reduction of the pyridine ring of 6-hydroxyquinoline using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[2]

-

Domino Reactions: Advanced strategies involving multi-step sequences in a single pot, such as a reduction-reductive amination of a suitable precursor, can provide high yields and diastereoselectivity.[3]

-

Reduction of 6-hydroxyquinolin-2(1H)-ones: Certain methods allow for the reduction of the amide functionality in quinolinones to yield the corresponding tetrahydroquinoline.[4]

Q2: My yield is consistently low. What are the most common factors I should investigate?

A2: Low yields can stem from several factors. Systematically check the following:

-

Reagent Quality: Ensure the purity and dryness of your solvents and reagents, especially with moisture-sensitive reagents like BBr₃.

-

Atmosphere Control: Many steps, particularly those involving organometallics or strong reducing agents, require an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.

-

Temperature Control: Reactions like demethylation with BBr₃ are highly exothermic and require strict temperature control (e.g., starting at 0 °C) to prevent side product formation.[1]

-

Catalyst Activity: If performing a catalytic hydrogenation, ensure the catalyst is not expired or poisoned. Use a fresh batch or increase catalyst loading if necessary.

-

Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can lead to degradation or side product formation.

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

A3: The nature of impurities depends on the synthetic route:

-

From Demethylation: A common impurity is the unreacted starting material, 6-methoxy-1,2,3,4-tetrahydroquinoline. Other spots could be complex boron-containing byproducts if the quenching and workup are incomplete.

-

From Hydrogenation: Incomplete reduction can leave starting material (6-hydroxyquinoline). Over-reduction or side reactions are less common with selective catalysts like Pd/C but can occur under harsh conditions.

-

General Degradation: The phenol group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere and using degassed solvents can minimize this.

Q4: What is the most effective method for purifying the final product?

A4: Silica gel column chromatography is the most reported and effective method for purifying 1,2,3,4-Tetrahydroquinolin-6-ol. A common eluent system is a gradient of petroleum ether and ethyl acetate.[1] Recrystallization from a suitable solvent mixture, such as isopropanol and water, can also be used for further purification.[5]

Troubleshooting Guide

Issue 1: Low Yield in Demethylation of 6-Methoxy-THQ

-

Question: I am following the BBr₃ demethylation protocol, but my yield after purification is below 40%. How can I improve this?

-

Answer: This is a common issue often related to reaction conditions and workup.

-

Strict Anhydrous Conditions: Boron tribromide reacts violently with water. Ensure your dichloromethane is freshly distilled over a drying agent (e.g., CaH₂) and all glassware is oven-dried.

-

Temperature Management: The addition of BBr₃ is very exothermic. Maintain the temperature at 0 °C or below during the addition to prevent uncontrolled side reactions. A sudden temperature increase is a primary cause of yield loss.

-

Quenching Procedure: After the reaction is complete (monitored by TLC), the quenching step is critical. Slowly and carefully add methanol at a low temperature to quench excess BBr₃. Subsequently, a wash with a saturated sodium bicarbonate solution is necessary to neutralize the acidic mixture and remove boron salts.[1] Insufficient washing can lead to product loss during extraction.

-

Extraction Efficiency: The product has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with ethyl acetate to maximize the recovery from the aqueous phase.

-

Issue 2: Incomplete Reaction during Catalytic Hydrogenation

-

Question: My hydrogenation of 6-hydroxyquinoline stalls, and I see a significant amount of starting material even after 24 hours. What could be wrong?

-

Answer: Incomplete hydrogenation can be due to catalyst, substrate, or system issues.

-

Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. Ensure your 6-hydroxyquinoline is pure. Certain functional groups can also act as catalyst poisons.

-

Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure a positive pressure of hydrogen is maintained throughout the reaction. For benchtop hydrogenations, ensure the balloon or bladder is refilled if necessary.

-

Catalyst Activity & Loading: The activity of Pd/C can degrade over time. Use a fresh batch of catalyst. If the reaction is slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

-

Solvent Choice: Solvents like methanol or ethanol are typically effective. Ensure the solvent is of sufficient purity and is degassed to remove dissolved oxygen.

-

Data Presentation

Table 1: Comparison of Selected Synthesis Parameters

| Parameter | Method A: Demethylation | Method B: Friedel-Crafts Alkylation |

| Starting Material | 6-methoxy-1,2,3,4-tetrahydroquinoline | N-(4-methoxyphenyl)-3-chloropropionamide |

| Key Reagent | Boron Tribromide (BBr₃) | Lewis Acid (e.g., AlCl₃) |

| Solvent | Dichloromethane | N,N-dimethylacetamide or none |

| Temperature | 0 °C to 15 °C[1] | 120 °C to 150 °C[5] |

| Reaction Time | ~2 hours[1] | 6-10 hours[5] |

| Reported Yield | ~71%[1] | 82-89% (for the related 2-oxo derivative)[5] |

| Key Challenge | Moisture sensitivity, exothermic reaction | High temperatures, handling of Lewis acids |

Detailed Experimental Protocols

Protocol 1: Synthesis via Demethylation of 6-Methoxy-1,2,3,4-tetrahydroquinoline

This protocol is adapted from reported literature procedures.[1]

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add boron tribromide (3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 15 °C and stir for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

-

Workup: Concentrate the solution under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate to afford the pure 1,2,3,4-Tetrahydroquinolin-6-ol.

Protocol 2: General Method for Synthesis via Catalytic Hydrogenation

This is a general procedure based on standard hydrogenation techniques.[6][7]

-

Setup: To a hydrogenation flask, add 6-hydroxyquinoline (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the flask under a stream of argon or nitrogen.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of aliquots.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-